![molecular formula C23H23ClN4O4S B2867798 2-(4-chlorophenoxy)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 1105218-56-1](/img/structure/B2867798.png)
2-(4-chlorophenoxy)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a chlorophenoxy group, a methoxybenzyl group, and a thienopyrazole group, among others. These groups could potentially confer various properties to the compound, depending on their arrangement and interactions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, chlorophenoxy groups can be introduced through nucleophilic substitution reactions, while thienopyrazole groups might be formed through cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the chlorophenoxy group might undergo nucleophilic substitution reactions, while the thienopyrazole group could participate in electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications
Environmental Science
The compound’s potential for fast adsorption makes it a candidate for environmental cleanup efforts, such as the removal of pollutants from water sources. The amine functionalized zirconium-based MOF (metal–organic framework) named UiO-66-NH2 has been synthesized for the fast removal of related compounds from aqueous solutions .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-[[2-(4-chlorophenoxy)acetyl]amino]-4,6-dihydrothieno[3,4-c]pyrazol-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O4S/c1-31-17-6-2-15(3-7-17)10-25-21(29)11-28-23(19-13-33-14-20(19)27-28)26-22(30)12-32-18-8-4-16(24)5-9-18/h2-9H,10-14H2,1H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJXEWNNNRTECG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide |
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